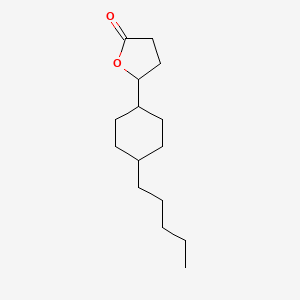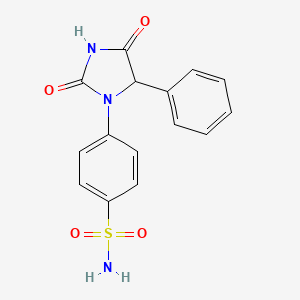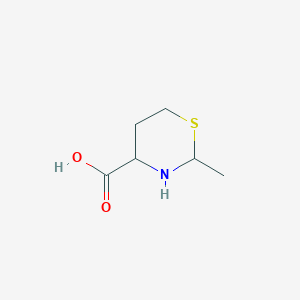
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3,5-dichlorophenyl group, and two fluorine atoms attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane typically involves the reaction of 3,5-dichlorophenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or (Butan-2-yl)(3,5-dichlorophenyl)aminosilanes.
Oxidation Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or ketones.
Reduction Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes. The pathways involved in its action depend on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Butan-2-yl)(3,5-dichlorophenyl)chlorosilane: Similar structure but with a chlorine atom instead of fluorine.
(Butan-2-yl)(3,5-dichlorophenyl)trimethylsilane: Contains a trimethylsilyl group instead of difluorosilane.
(Butan-2-yl)(3,5-dichlorophenyl)dimethylsilane: Contains a dimethylsilyl group instead of difluorosilane.
Uniqueness
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is unique due to the presence of both fluorine atoms and the 3,5-dichlorophenyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
918446-94-3 |
|---|---|
Molekularformel |
C10H12Cl2F2Si |
Molekulargewicht |
269.19 g/mol |
IUPAC-Name |
butan-2-yl-(3,5-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-3-7(2)15(13,14)10-5-8(11)4-9(12)6-10/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
GSIXOZNNIANVTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)


![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)

![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)

![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)


